molecular formula C14H11ClINO2 B3741573 N-(2-chloro-4-iodophenyl)-3-methoxybenzamide

N-(2-chloro-4-iodophenyl)-3-methoxybenzamide

Cat. No.: B3741573
M. Wt: 387.60 g/mol
InChI Key: OVAZCJMUQVNZLB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-3-methoxybenzamide is an organic compound characterized by the presence of a benzamide core substituted with chloro, iodo, and methoxy groups

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(16)8-12(13)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZCJMUQVNZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 3-methoxybenzoic acid.

    Amidation Reaction: The 2-chloro-4-iodoaniline is reacted with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent choice, and reaction time to maximize product purity and minimize by-products.

    Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) and other advanced purification methods to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amide group can be reduced to form amines.

    Coupling Reactions: The iodo group can be involved in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzamides.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Products: Amines derived from the reduction of the amide group.

    Coupling Products: Biaryl compounds from Suzuki coupling or alkynylated products from Sonogashira coupling.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural features.

    Material Science: Employed in the synthesis of novel materials with specific electronic or photonic properties.

    Chemical Biology: Utilized in the design of chemical probes to investigate cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism by which N-(2-chloro-4-iodophenyl)-3-methoxybenzamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, potentially leading to changes in cellular functions or gene expression.

    Binding Interactions: The chloro and iodo groups can form halogen bonds, while the methoxy group can participate in hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-iodophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    N-(2-chloro-4-iodophenyl)-3-methylbenzamide: Similar structure with a methyl group instead of a methoxy group.

    N-(2-chloro-4-iodophenyl)-4-methoxybenzamide: Similar structure with the methoxy group in the para position.

Uniqueness

N-(2-chloro-4-iodophenyl)-3-methoxybenzamide is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and reactivity. This positioning can also affect its binding interactions and biological activity, making it a valuable compound for targeted research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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